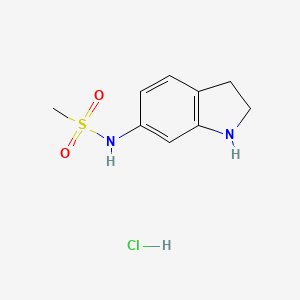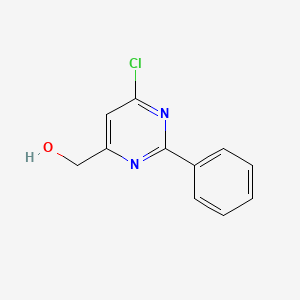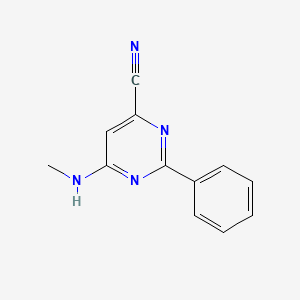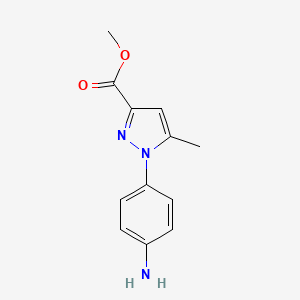![molecular formula C11H15ClINO B1394678 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219976-84-7](/img/structure/B1394678.png)
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Attached to this ring is a 4-iodobenzyl group through an oxygen atom.Applications De Recherche Scientifique
1. Versatility in Drug Discovery
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, due to the presence of a pyrrolidine ring, has significant potential in drug discovery. Pyrrolidine is recognized for its versatility in medicinal chemistry, often used to explore pharmacophore spaces due to its sp3-hybridization, contribution to stereochemistry, and the increased three-dimensional coverage it offers. The pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, have been integral in designing bioactive molecules with target selectivity. Additionally, the stereogenicity of pyrrolidine carbons plays a crucial role in the biological profile of drug candidates, due to varying binding modes to enantioselective proteins (Li Petri et al., 2021).
2. Role in Analytical Chemistry
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride, due to its structural components, might be useful in analytical chemistry, specifically in the study and determination of antioxidant activity. Different assays, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, rely on chemical reactions where the kinetics or the equilibrium state is monitored through spectrophotometry, involving characteristic color changes or discoloration. These methods have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
3. Potential in Photocatalysis
Compounds like 3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride may have applications in the field of photocatalysis. Heterogeneous photocatalyst materials are crucial for water splitting and experimental points in photocatalytic water splitting are essential for evolving hydrogen and oxygen from water. The diverse library of photocatalysts provides insights into factors that affect photocatalytic performances and guide the design of new materials. Such processes are anticipated to contribute significantly to addressing global energy and environmental challenges in the future (Kudo & Miseki, 2009).
Propriétés
IUPAC Name |
3-[(4-iodophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFDZCFUOZMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)



![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)



![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)